Crystal Structure Determination via X-Ray Diffraction (R = 0.0441) – Direct Evidence of Solid-State Conformation
The crystal structure of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has been unequivocally determined by single-crystal X-ray diffraction, providing atomic-level detail that is not universally available for all analogs [1]. The structure was refined to a final R-value of 0.0441 based on 2755 observed reflections, demonstrating high precision [1]. The molecule adopts a conformation where the pyrazolone ring is in an envelope shape, and the ethylideneamino moiety forms dihedral angles of 22.37° with the pyrazolone mean plane and 72.23° with the carbonyl group [1].
| Evidence Dimension | Crystal Structure Refinement Quality (R-factor) |
|---|---|
| Target Compound Data | R = 0.0441 (for 2755 observed reflections) |
| Comparator Or Baseline | A different pyrazolone derivative (C16H16NO3) refined to R = 0.0414 [2]. |
| Quantified Difference | Comparable, high-quality refinement (0.0441 vs 0.0414), confirming robust structural data for this specific compound. |
| Conditions | Single-crystal X-ray diffraction; structure solved by direct methods and refined by full-matrix least-squares. |
Why This Matters
Having a well-defined crystal structure is essential for rational drug design, solid-state formulation studies, and patent protection, as it confirms the exact 3D arrangement of atoms and potential intermolecular interactions.
- [1] Bakhtiniada, R. U. (n.d.). Crystal structure of ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. Crystallography Reports. View Source
- [2] KoreaScience. (n.d.). Crystal structure of C16H16NO3. Journal of the Korean Chemical Society. View Source
